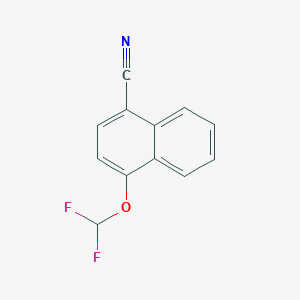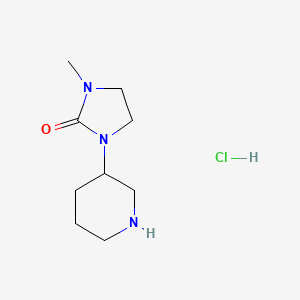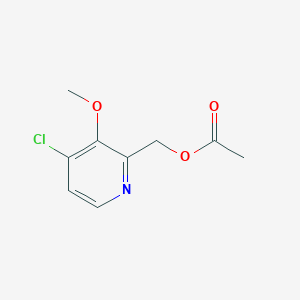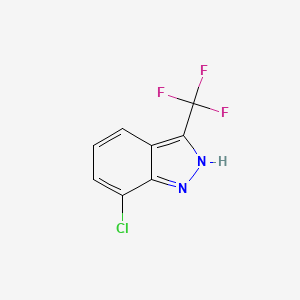
(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Methylation: The methyl group is introduced at the 3-position of the indene ring through methylation reactions.
Oxidation: The oxidation of the indene ring to form the 1-oxo group is carried out using oxidizing agents.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group at the 2-position of the indene ring.
Industrial Production Methods
Industrial production methods for 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The process typically includes continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The hydroxyl and acetic acid groups can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Aplicaciones Científicas De Investigación
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-(3-Hydroxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A closely related compound with a hydroxyl group at the 3-position.
5-Hydroxy-2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A compound with a similar structure but different substitution pattern.
Uniqueness
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and acetic acid groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
725715-05-9 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(6-hydroxy-1-methyl-3-oxo-1,2-dihydroinden-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-6-9-4-7(13)2-3-8(9)12(16)10(6)5-11(14)15/h2-4,6,10,13H,5H2,1H3,(H,14,15) |
Clave InChI |
UAUGVRKAAYAXKS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C2=C1C=C(C=C2)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)




![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)




![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)
